1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The physical and chemical properties of the specific compound “1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione” are not available in the retrieved data.Scientific Research Applications
Synthesis and Mechanistic Investigations
Research involving complex heterocyclic compounds, such as pyrimidines and imidazoles, often focuses on their synthesis, properties, and potential applications. For instance, Sako et al. (2000) detailed the synthesis and applications of [1-(15)N]-labeled compounds for mechanistic investigations, highlighting the utility of these molecules in understanding chemical reactions and potentially elucidating the behavior of similarly structured compounds (Sako, Yaekura, Oda, & Hirota, 2000).
Antioxidant Evaluation
Gouda (2012) explored the synthesis and antioxidant evaluation of pyrazolopyridine derivatives, demonstrating the relevance of structural modifications in enhancing biological activity. This research signifies the importance of such compounds in medicinal chemistry and their potential therapeutic applications (Gouda, 2012).
Mesoionic Compounds
Coburn and Taylor (1982) synthesized mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrating the synthetic flexibility and potential utility of these compounds in various scientific fields (Coburn & Taylor, 1982).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) worked on synthesizing novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities, showcasing the potential of complex heterocyclic molecules in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Metal Complexes
Galal et al. (2010) investigated novel benzofuran-transition metal complexes for their antiviral activities, emphasizing the role of metal coordination in enhancing biological efficacy against viruses (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, depending on their biological activities. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for the given compound is not available in the retrieved data.
Properties
IUPAC Name |
1-[2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-9-17-18(10-15(14)2)26(13-22-17)11-16-3-6-24(7-4-16)20(28)12-25-8-5-19(27)23-21(25)29/h5,8-10,13,16H,3-4,6-7,11-12H2,1-2H3,(H,23,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKZCRGGYQFGFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)CN4C=CC(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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